2,4-Dihydroindeno[1,2-c]pyrazole
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Overview
Description
2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole typically involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature. This reaction produces various bioactive indeno[1,2-c]pyrazol-4(1H)-one analogues . Another method involves the Knoevenagel condensation, which is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazole linked oxindole conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis has been reported for similar compounds, which can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells . Additionally, it can interact with the active site of the BRAF protein, which is involved in cell growth and proliferation .
Comparison with Similar Compounds
2,4-Dihydroindeno[1,2-c]pyrazole can be compared with other indeno-fused pyrazoles and similar heterocyclic compounds:
Indeno[1,2-c]pyrazolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Tricyclic Pyrazoles: These compounds, such as those used as cannabinoid receptor modulators, have different pharmacological profiles and applications.
1,4-Dihydroindeno[1,2-c]pyrazole linked oxindole conjugates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Biological Activity
2,4-Dihydroindeno[1,2-c]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound and its derivatives has been characterized by their potential as inhibitors of various enzymes and receptors involved in disease processes. Notably, compounds derived from this scaffold have shown promise in:
- Antimicrobial Activity : Exhibiting significant effects against various pathogens.
- Anticancer Activity : Acting as inhibitors of key signaling pathways in cancer cells.
- Anti-inflammatory Effects : Demonstrating potential in reducing inflammation.
Antimicrobial Activity
Recent studies have synthesized a series of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids. Notable findings include:
- Significant Antifungal Activity : Compounds such as 5d and 5g showed pronounced activity against Candida albicans, inhibiting ergosterol biosynthesis and inducing reactive oxygen species (ROS) accumulation without toxicity to human lung cells (MRC5) .
- Broad Spectrum Antimicrobial Properties : These compounds were effective against a variety of test pathogens, indicating their potential for development into new antifungal agents .
Anticancer Activity
The anticancer properties of this compound have been explored through its role as a BRAF inhibitor:
- BRAF Inhibition : A derivative demonstrated nanomolar activity in inhibiting mutant BRAF in vitro and reduced proliferation in BRAF mutant melanoma cell lines. This compound was identified as a potent inhibitor of oncogenic BRAF-driven extracellular regulated kinase (ERK) activation .
- EGFR Tyrosine Kinase Inhibition : Another study highlighted a derivative's selective inhibition of the epidermal growth factor receptor (EGFR) with an IC50 value of 17.58 µM against non-small cell lung cancer (NSCLC) cell lines . This compound also induced apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts on various receptor tyrosine kinases (RTKs), including BRAF and EGFR, disrupting signaling pathways critical for tumor growth and survival .
- Induction of ROS : The ability to induce oxidative stress in fungal cells contributes to its antifungal efficacy .
Table 1: Summary of Biological Activities
Compound | Activity Type | Target/Pathogen | IC50 Value | Reference |
---|---|---|---|---|
5d | Antifungal | Candida albicans | N/A | |
5g | Antifungal | Candida albicans | N/A | |
1j | Anticancer | BRAF mutant melanoma | Nanomolar | |
4 | Anticancer | EGFR in NSCLC | 17.58 µM |
Additional Insights
Properties
CAS No. |
150433-24-2 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12) |
InChI Key |
DGYDIEIMGSEYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=NN3 |
Origin of Product |
United States |
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